molecular formula C17H30NO9P B8146642 Pomhex

Pomhex

Cat. No.: B8146642
M. Wt: 423.4 g/mol
InChI Key: TVFIFFUSHZDTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

POMHEX (C₁₇H₃₀NO₉P; molecular weight: 423.4) is a cell-permeable prodrug of the enolase inhibitor HEX. It selectively targets enolase 2 (ENO2), exploiting the "collateral lethality" strategy to kill cancers with homozygous deletions of enolase 1 (ENO1). Structurally, this compound contains a pivaloyloxymethyl (POM) group that enhances cellular uptake. Intracellular esterases hydrolyze this compound to release HEX, which competitively inhibits ENO2 by chelating Mg²⁺ ions and forming salt bridges with active-site residues (e.g., Arg-373 in ENO2) .

This compound demonstrates nanomolar potency against ENO1-deleted glioblastoma cells (IC₅₀: ~10 nM) while sparing ENO1-intact cells (IC₅₀: >1,500 nM), achieving a 200-fold therapeutic window in glioma models . It disrupts glycolysis, depletes ATP, and induces apoptosis in ENO1-deficient cells, validated by metabolic profiling (e.g., elevated glycerol-3-phosphate, reduced fumarate) . Preclinical studies in non-human primates (NHPs) confirm its tolerability at therapeutic doses (up to 20 mg/kg IV) without anemia or systemic toxicity .

Preparation Methods

POMHEX is synthesized as a pivaloyloxymethyl ester pro-drug derivative of the natural phosphonate antibiotic SF2312. The preparation involves the following steps:

Chemical Reactions Analysis

POMHEX undergoes several types of chemical reactions:

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated that Pomhex exhibits potent activity against ENO1-deleted glioma cell lines. The compound has shown an IC50 (the concentration required to inhibit 50% of cell viability) of less than 30 nM in these sensitive lines, compared to micromolar levels required for non-deleted counterparts . This selectivity underscores the potential for this compound as a targeted therapeutic agent.

In Vivo Studies

Further validation of this compound's efficacy came from in vivo studies using orthotopic intracranial xenograft models. Mice bearing ENO1-deleted tumors treated with this compound demonstrated significant tumor reduction and even complete eradication in some cases, with mice remaining recurrence-free after treatment cessation . These findings provide robust evidence supporting the therapeutic potential of this compound in specific cancer subtypes.

Pharmacokinetics and Administration

The pharmacokinetic properties of this compound have been characterized through various studies. It is designed as a prodrug, which means it is metabolically converted into its active form (HEX) within the body, enhancing its cellular permeability and bioavailability. Research indicates that this compound can be administered orally or parenterally, with favorable pharmacodynamic profiles observed in preclinical models .

Case Study: Glioblastoma Treatment

A notable case study involved the application of this compound in treating glioblastoma, a highly aggressive brain tumor characterized by ENO1 deletion. The treatment resulted in substantial tumor size reduction and improved survival rates among treated mice compared to controls . This proof-of-principle supports the hypothesis that targeting metabolic vulnerabilities through collateral lethality can enhance treatment outcomes.

Future Clinical Trials

Given its promising preclinical results, this compound is poised for further clinical evaluation. Researchers are optimistic about its potential to expand treatment options for patients with ENO1-deleted tumors—cancers traditionally viewed as difficult to target due to their genetic profile .

Comparative Data Table

Parameter This compound HEX
IC50 (ENO1-deleted) <30 nMHigher than this compound
IC50 (Normal ENO1) µM levelsHigher than this compound
Administration Route Oral/ParenteralRequires similar routes
Tumor Eradication Rate High in preclinical modelsModerate
Selectivity Highly selective for ENO1-deleted cellsLess selective

Mechanism of Action

POMHEX exerts its effects by inhibiting the enzyme enolase, specifically targeting ENO2 in ENO1-deleted cells. The mechanism involves the following steps:

Comparison with Similar Compounds

HEX (Active Metabolite of POMHEX)

  • Mechanism: Direct enolase inhibitor; competes with 2-phosphoglycerate (2-PG) at the active site.
  • Selectivity: Prefers ENO2 (Kᵢ: 232 nM) over ENO1 (Kᵢ: 64 nM) .
  • Potency: Less potent than this compound due to poor cell permeability (IC₅₀: 1.3 µM in ENO1-deleted D423 cells vs. 30 nM for this compound) .
  • Applications : Used in mechanistic studies; requires prodrug modification (e.g., this compound) for therapeutic efficacy.

Benzylthis compound (Precursor of this compound)

  • Structure : Lacks the free hydroxamate group due to a benzyl ether modification.
  • Activity: Non-selective toxicity (IC₅₀: ~50,000 nM in ENO1-deleted cells) unrelated to enolase inhibition .
  • Limitations: Fails to mimic this compound’s selectivity, confirming the necessity of the hydroxamate group for enolase targeting .

POMSF (SF2312 Prodrug)

  • Mechanism: Prodrug of SF2312, a phosphonate enolase inhibitor.
  • Potency: Comparable to this compound in ENO1-deleted cells (IC₅₀: ~1.3 µM) but causes dose-dependent anemia in vivo due to ENO1 inhibition in erythrocytes .
  • Selectivity: Less selective for ENO2 than this compound, limiting its therapeutic window .

AP-III-a4 (ENOblock)

  • Mechanism: Non-substrate analog; binds enolase outside the active site, disrupting protein-protein interactions .
  • Potency : Higher IC₅₀ (0.576 µM) than this compound; synergizes with antiangiogenic therapies in colorectal cancer .
  • Applications: Broad-spectrum inhibitor with anti-metastatic effects but lacks ENO1/ENO2 selectivity .

HEPTA

  • Structure : Seven-membered analog of HEX.
  • Activity: Inactive against enolase (IC₅₀: >10 µM) due to steric hindrance in the active site .

Key Data Tables

Table 1: Selectivity and Potency of Enolase Inhibitors

Compound ENO1 IC₅₀ (nM) ENO2 IC₅₀ (nM) Selectivity (ENO2/ENO1) Cell-Based IC₅₀ (ENO1-deleted)
This compound >1,500 10 150 10–30 nM
HEX 64,000 232,000 0.28 1.3 µM
POMSF 100 450 0.22 1.3 µM
AP-III-a4 576,000 N/A N/A 576 nM

Table 2: In Vivo Performance

Compound Efficacy (Tumor Growth Inhibition) Toxicity (Anemia) Tolerated Dose (NHP)
This compound Complete regression in mice No 20 mg/kg IV
POMSF Partial inhibition Yes Not reported
AP-III-a4 Synergy with antiangiogenics No Not reported

Critical Research Findings

  • Hypoxia Potentiation: this compound’s potency increases 10-fold under hypoxia (1% O₂) due to enhanced glycolytic dependency in ENO1-deleted cells .
  • Metabolic Rescue: Exogenous anaplerotic substrates (e.g., pyruvate) partially rescue this compound toxicity, confirming glycolysis blockade as the primary mechanism .
  • Pulse Treatment: A 1-hour this compound pulse achieves equivalent ENO1-deleted cell kill as continuous exposure, minimizing off-target effects .
  • Species-Specific PK : Rapid hydrolysis in murine plasma (t₁/₂: 30 sec) vs. slower conversion in NHPs (t₁/₂: 9 min) enables prolonged target engagement .

Advantages of this compound Over Competitors

  • Selectivity: 150-fold preference for ENO2 over ENO1, avoiding erythrocyte toxicity .
  • Prodrug Efficiency: POM group enhances bioavailability, achieving nanomolar potency .
  • Therapeutic Window: 200-fold difference in IC₅₀ between ENO1-deleted and intact cells .
  • Clinical Potential: Safe in NHPs and effective in orthotopic glioblastoma models .

Biological Activity

POMHEX is a novel small-molecule enolase inhibitor that has garnered attention for its potential in precision oncology, particularly against gliomas with homozygous deletion of the glycolytic enzyme ENO1. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and pharmacokinetic properties based on recent research findings.

This compound selectively inhibits glycolysis by targeting the enzyme enolase, specifically ENO2, in cancer cells lacking ENO1. This selective inhibition exploits a therapeutic strategy known as collateral lethality , where the absence of one protein (ENO1) makes the cancer cells particularly vulnerable to the inhibition of its redundant counterpart (ENO2). The mechanism can be summarized as follows:

  • Glycolysis Inhibition : this compound blocks the enolase step in glycolysis, leading to reduced ATP production and increased cellular stress markers in ENO1-deleted cells.
  • Selectivity : It demonstrates significantly higher potency in killing ENO1-deleted glioma cells compared to normal cells, with an IC50 as low as 30 nM .

Efficacy in Preclinical Models

Research has shown that this compound effectively eradicates ENO1-deleted tumors in vivo. Key findings from various studies include:

  • In Vitro Studies : this compound exhibited potent cytotoxicity against glioma cell lines with ENO1 deletions at nanomolar concentrations, while having minimal effects on cells expressing ENO1 .
  • In Vivo Studies : In orthotopic xenograft models, this compound treatment resulted in complete tumor eradication in some cases, with mice remaining recurrence-free post-treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:

  • Stability : this compound is designed as a prodrug that converts to its active form (HEX) within cells, enhancing its cell permeability and overall stability compared to earlier compounds like PhAH .
  • Metabolite Analysis : Studies have shown that this compound and its metabolites exhibit favorable plasma pharmacokinetics in mice, indicating potential for effective dosing regimens in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various experimental approaches:

StudyFindings
Lin et al. (2020)Demonstrated selective killing of ENO1-deleted glioma cells at low concentrations; established proof-of-principle for collateral lethality strategy .
Yu-Hsi Lin et al. (2015)Reported that this compound can eradicate intracranial ENO1-deleted tumors with minimal side effects; effective dosing established through MRI monitoring .
Drug Target Review (2020)Highlighted the mechanism of action and potential for clinical translation; emphasized the safety profile observed in animal models .

Properties

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIFFUSHZDTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomhex
Reactant of Route 2
Pomhex
Reactant of Route 3
Pomhex
Reactant of Route 4
Pomhex
Reactant of Route 5
Pomhex
Reactant of Route 6
Reactant of Route 6
Pomhex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.